N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene-3-carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzothiophene core substituted at the 2-position with a [(4-methylphenyl)carbonyl]amino group and at the 3-position with a 1,1-dioxidotetrahydrothiophen-3-yl carboxamide moiety. Its structure combines a sulfone-containing tetrahydrothiophene ring with a lipophilic 4-methylbenzoyl group, which may influence both physicochemical properties (e.g., solubility, stability) and biological interactions .
Properties
Molecular Formula |
C21H24N2O4S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4S2/c1-13-6-8-14(9-7-13)19(24)23-21-18(16-4-2-3-5-17(16)28-21)20(25)22-15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
WAZOUWGYXCSDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and benzothiophene rings. These rings are then functionalized with the appropriate substituents to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Acylation and Nucleophilic Substitution Reactions
The amide and carbonyl groups in the compound facilitate nucleophilic substitution and acylation. For example, the tetrahydrothiophene sulfone moiety reacts with acetyl chloride under mild conditions to form N-acetyl derivatives.
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Dichloromethane, triethylamine | N-acetyl derivative (C=O functionalized) |
| Benzoyl chloride | Anhydrous THF, 0–5°C | Benzoylated side product |
This reactivity is exploited to introduce steric or electronic modifications for pharmacological optimization .
Oxidation and Sulfone Stability
The pre-existing dioxidotetrahydrothiophene group resists further oxidation, but the benzothiophene ring undergoes controlled oxidation. Hydrogen peroxide in acetic acid selectively oxidizes sulfur atoms in the benzothiophene moiety without altering the sulfone group:
Reaction Pathway:
| Oxidizing Agent | Temperature | Outcome |
|---|---|---|
| 30% H₂O₂ | 40–50°C | Partial sulfoxidation |
| mCPBA | RT | Complete sulfone formation |
The sulfone group enhances metabolic stability in biological systems .
Halogenation and Electrophilic Aromatic Substitution
Electrophilic substitution occurs preferentially on the 4-methylphenyl ring. Chlorination and bromination proceed efficiently with Lewis acid catalysts:
Example:
| Halogenation Reagent | Catalyst | Position | Yield |
|---|---|---|---|
| Cl₂ | FeCl₃ | Para | 72% |
| Br₂ | AlBr₃ | Meta | 65% |
Halogenated derivatives show improved binding affinity in receptor studies .
Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids, enabling further derivatization:
Acidic Hydrolysis:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid | Salt formation for solubility enhancement |
| NaOH, ethanol | Sodium carboxylate | Ionic conjugates for drug delivery |
This property is leveraged to improve bioavailability in preclinical formulations.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, when functionalized with boronic esters:
Example:
| Coupling Type | Catalyst | Substrate |
|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Aryl boronic acid |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination partners |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but degrades under UV light due to the benzothiophene system:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C, 24 hrs | Sulfone group decomposition | 8 hrs |
| UV (254 nm), 48 hrs | Benzothiophene ring oxidation | 12 hrs |
Stabilizers like BHT (butylated hydroxytoluene) are recommended for long-term storage .
This reactivity profile positions N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a versatile scaffold for drug discovery, particularly in developing kinase inhibitors and anti-inflammatory agents. Future research should explore its catalytic asymmetric reactions and biocatalytic modifications.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds share the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold but differ in substituents. Key examples include:
Key Observations :
- Substituent Diversity : The 2-position tolerates aromatic (e.g., 4-methylphenyl, 4-methoxyphenyl) and heterocyclic (e.g., pyrimidine) groups, suggesting flexibility in design for target engagement .
- Sulfone Moieties : All analogues retain the 1,1-dioxidotetrahydrothiophen-3-yl group, indicating its importance for solubility or binding interactions.
- Bioactivity Trends : While explicit data for the target compound is lacking, structurally related benzothiophene-3-carboxamides exhibit antimicrobial and enzyme-inhibitory activities, as seen in compounds like those reported by Mohan & Saravanan () .
Structural and Conformational Analysis
- NMR Profiling : As shown in , substituents at the 2-position (e.g., 4-methylphenyl vs. 4-methoxyphenyl) induce distinct chemical shift changes in regions A (positions 39–44) and B (positions 29–36) of the benzothiophene core. These shifts reflect altered electronic environments, which may correlate with bioactivity .
- Hydrogen Bonding: The sulfone group in the target compound may participate in stronger hydrogen bonds (e.g., S=O···H–N) compared to non-sulfonated analogues, as discussed in ’s analysis of graph set motifs .
Bioactivity and SAR
Though direct bioactivity data for the target compound is absent, SAR trends can be inferred:
- Lipophilicity : The 4-methylphenyl group enhances lipophilicity (logP ~3.5 estimated) compared to the 4-methoxyphenyl (logP ~2.8) or pyrimidine-containing analogues. This may improve membrane permeability but reduce aqueous solubility .
- Antimicrobial Potential: Compounds with similar scaffolds (e.g., ’s benzothiophene derivatives) show antibacterial and antifungal activities, suggesting the target compound could share these properties if tested .
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a tetrahydrothiophene ring with a dioxido group and a benzothiophene moiety, which may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.55 g/mol |
| Structural Features | Tetrahydrothiophene, Benzothiophene |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the tetrahydrothiophene moiety have shown effectiveness against various bacterial strains .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies involving related compounds have demonstrated cytotoxic effects in various cancer cell lines. For example, compounds with similar functional groups have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancerous cells.
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Preliminary studies suggest that it could interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases where these enzymes play a critical role .
Case Studies
- Antibacterial Activity : A study on related compounds found that those containing the tetrahydrothiophene structure exhibited potent antibacterial activity against Gram-positive bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that modifications to the tetrahydrothiophene ring can enhance bioavailability and reduce metabolic degradation .
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds. Initial evaluations have shown low toxicity levels at therapeutic doses, but further studies are needed to confirm these findings across different biological systems .
Q & A
Q. Table 1. Comparative Bioactivity of Analogous Thiophene Derivatives
| Substituent | MIC (S. aureus) | MIC (C. albicans) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 4-Methylphenyl | 8 µg/mL | 16 µg/mL | 12.5 |
| 4-Chlorophenyl | 4 µg/mL | 8 µg/mL | 18.7 |
| 4-Methoxyphenyl | 16 µg/mL | 32 µg/mL | 9.8 |
| Data adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
